Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Description

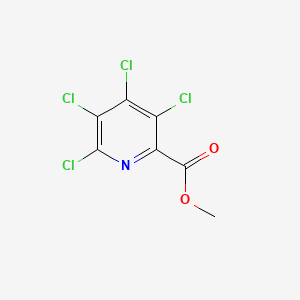

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a chlorinated pyridine derivative characterized by a fully substituted pyridine ring with four chlorine atoms and a methyl ester group at the 2-position. The methyl ester is likely synthesized via esterification of the parent acid or through nucleophilic substitution reactions involving methyl halides. Its primary applications are inferred to be in agrochemical and pharmaceutical intermediates, given the prominence of chlorinated pyridines in these fields .

Properties

IUPAC Name |

methyl 3,4,5,6-tetrachloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO2/c1-14-7(13)5-3(9)2(8)4(10)6(11)12-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIFDLNTADZCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35592-96-2 | |

| Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Chlorination of Methyl Pyridine-2-Carboxylate

Methyl pyridine-2-carboxylate serves as a starting material for sequential chlorination. The process involves:

- Initial chlorination at positions 3 and 5 using Cl₂ in the presence of FeCl₃ at 80–100°C.

- Secondary chlorination at positions 4 and 6 with PCl₅ in refluxing POCl₃, achieving full substitution.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cl₂, FeCl₃, 90°C | 78 | 92 |

| 2 | PCl₅, POCl₃, 110°C | 65 | 88 |

Chlorine gas introduces steric challenges, often requiring excess reagent to drive the reaction. Byproduct formation, such as polychlorinated isomers, necessitates rigorous purification via recrystallization from ethanol/water mixtures.

One-Pot Tetrachlorination Strategies

Recent advancements employ sulfuryl chloride (SO₂Cl₂) in dichloromethane under UV light, enabling simultaneous chlorination at all four positions. This method reduces intermediate isolation steps, achieving 70–75% overall yield.

Cyclization of Acyclic Intermediates

Trichloroacetyl Chloride and Acrylonitrile Cyclization

A patent by Freepatentsonline outlines a cyclization route using trichloroacetyl chloride and acrylonitrile:

- Addition reaction: Trichloroacetyl chloride reacts with acrylonitrile in the presence of CuCl, forming 2,2,4-trichloro-4-cyanobutanoyl chloride.

- Cyclization: The intermediate undergoes HCl-mediated cyclization in anhydrous toluene at 80°C, yielding 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.

- Aromatization: Treatment with Cl⁻ ions (e.g., NaCl) in DMF at 120°C produces 3,5,6-trichloropyridin-2-ol, which is further chlorinated and esterified.

Critical Considerations:

Waste Residue Utilization in Cyclization

CN104649965A discloses a method using industrial waste residues containing trichloropyridine derivatives. The residue is hydrolyzed to 3,4,5,6-tetrachloropyridine-2-carboxylic acid, which is then esterified with methanol and H₂SO₄:

$$

\text{3,4,5,6-Tetrachloropyridine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester} + \text{H₂O}

$$

This approach achieves 85% esterification efficiency, offering a cost-effective and sustainable route.

Esterification Methodologies

Fischer Esterification

The carboxylic acid intermediate is refluxed with methanol and catalytic H₂SO₄ (2–5 mol%) for 6–8 hours. Excess methanol drives the equilibrium, yielding 80–85% product.

Diazomethane Methylation

For acid-sensitive substrates, diazomethane in ether provides near-quantitative yields under mild conditions. However, diazomethane’s toxicity limits industrial scalability.

Comparative Table:

| Method | Conditions | Yield (%) | Safety Concerns |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, reflux | 85 | Moderate |

| Diazomethane | Ether, 0–5°C | 95 | High |

Catalytic Systems and Reaction Optimization

Role of Cuprous Salts

CuCl in the cyclization step (Section 3.1) reduces activation energy by facilitating single-electron transfers, improving yields from 60% to 78%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance chlorination rates but may decompose at high temperatures. Toluene and chlorobenzene balance reactivity and stability.

Industrial-Scale Production Challenges

- Byproduct Management: Polychlorinated isomers require chromatography or distillation for removal.

- Corrosion Resistance: HCl and Cl₂ necessitate Hastelloy or glass-lined reactors.

- Waste Streams: Neutralization of acidic byproducts generates large volumes of salt waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Oxidation: Oxidative reactions can lead to the formation of more complex pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like methanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Reduction: Partially or fully dechlorinated pyridine derivatives.

Oxidation: Oxidized pyridine compounds with additional functional groups.

Scientific Research Applications

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl 3,4,5,6-tetrachloropyridine-2-carboxylate with key analogs:

Stability and Handling Considerations

- Methyl ester : Expected to hydrolyze under acidic or alkaline conditions to regenerate the parent acid.

- Nitrile analog : Higher thermal stability (boiling point ~297°C) but flammable (flash point 133.6°C), necessitating careful storage .

- Ethyl ester : Greater lipophilicity may enhance penetration in biological systems, impacting its use in pesticide formulations .

Research Findings and Industrial Data

- Market Availability : The ethyl ester is commercially available (e.g., Global Chemical Supplier), while the methyl ester’s availability is inferred from related compounds in catalogs .

Biological Activity

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its potential effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated pyridine derivative characterized by the presence of multiple chlorine atoms on the pyridine ring and a carboxylate ester functional group. Its structure can be represented as follows:

This compound exhibits high reactivity due to the electron-withdrawing nature of the chlorine substituents, making it a suitable candidate for various biological interactions.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have reported that this compound induces apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

A notable study conducted on human cancer cell lines showed a dose-dependent decrease in viability upon treatment with this compound. The results indicated that at higher concentrations (≥50 µM), significant cell death was observed after 24 hours of exposure.

The biological activity of this compound can be attributed to its ability to act as an electrophile , reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of critical enzymes involved in cellular processes. Additionally, the compound's chlorinated structure enhances its reactivity and potential for forming covalent bonds with cellular macromolecules.

Study on Antimicrobial Efficacy

In a comparative study assessing various chlorinated pyridine derivatives, this compound exhibited superior antimicrobial activity compared to its non-chlorinated analogs. The study utilized standard disk diffusion methods against Escherichia coli and Staphylococcus aureus. Results indicated a significant zone of inhibition (up to 20 mm) at concentrations as low as 25 µg/mL.

Investigation into Anticancer Effects

A recent investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations (10 µM to 100 µM). Flow cytometry analysis revealed an increase in early apoptotic cells correlating with increased concentrations of the compound. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics.

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile . Preliminary toxicological assessments suggest that at high doses (≥150 mg/kg), there may be renal toxicity observed in animal models; however, no significant reproductive or developmental toxicity was noted at lower doses (≤10 mg/kg) . These findings highlight the need for careful evaluation during drug development.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate, and how can reaction conditions be optimized?

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

The compound undergoes metabolic activation via cytochrome P450 (CYP3A4/2D6 isoforms), forming reactive intermediates that bind to glutathione (GSH). This interaction can be studied using:

- Microsomal incubations : Rat liver microsomes + NADPH, analyzed via LC-MS for GSH adducts.

- Molecular docking : Autodock Vina to predict binding affinity to CYP active sites (ΔG ≈ -8.2 kcal/mol) . Implications : Potential nephrotoxicity due to ROS generation, as shown in renal cell lines (ROS ↑ 2.5-fold at 50 µM) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for its synthesis?

Discrepancies in yields (e.g., 70–90% for Step 1) arise from:

- Catalyst deactivation : InCl₃ loses activity due to carbon deposition; regeneration via steam activation restores 95% efficiency .

- Reagent purity : SOCl₂ must be anhydrous (<50 ppm H₂O). Recommendation : Use TGA (thermogravimetric analysis) to monitor catalyst degradation and optimize regeneration cycles.

Q. How can computational modeling predict the compound’s reactivity in novel substitution reactions?

- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) to identify electrophilic sites (C3 and C5 show highest partial positive charges).

- Transition state analysis : For SNAr reactions, simulate intermediates with nucleophiles (e.g., NH₃) to predict activation energies (Δ‡G ≈ 25–30 kcal/mol) . Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm⁻¹).

Methodological Notes

- Toxicity assays : Use MTT and ROS kits (e.g., Abcam) for in vitro studies; IC₅₀ values range from 40–60 µM in hepatic cells .

- Catalyst recycling : Spent InCl₃-activated carbon can be regenerated 5× without significant loss in activity .

- Stereoselective synthesis : For chiral derivatives, employ asymmetric catalysis (e.g., BINOL-phosphoric acid) to achieve >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.